molecular formula C5H4O2 B1207430 2H-Pyran-2-one CAS No. 504-31-4

2H-Pyran-2-one

Cat. No.: B1207430
CAS No.: 504-31-4
M. Wt: 96.08 g/mol
InChI Key: ZPSJGADGUYYRKE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2H-Pyran-2-one, also known as alpha-Pyrone, is a heterocyclic compound that is used as a building block in organic synthesis . More research is needed to identify the specific molecular targets of this compound.

Mode of Action

It is known that this compound can participate in a variety of cycloaddition reactions to form more complex chemical structures, such as bicyclic lactones . This suggests that this compound may interact with its targets through chemical reactions, leading to changes in the structure and function of the targets.

Biochemical Pathways

A study has suggested that a derivative of this compound, 6-pentyl-2h-pyran-2-one, is involved in plant-fungus cross-kingdom signaling . This suggests that this compound and its derivatives may affect biochemical pathways related to inter-organism communication.

Result of Action

It is known that this compound can participate in a variety of cycloaddition reactions to form more complex chemical structures . This suggests that the action of this compound may result in structural changes in its targets, which could potentially affect the function of these targets.

Action Environment

It is known that the valence isomerism between 2h-pyrans and 1-oxatrienes is affected by different physicochemical factors . This suggests that environmental factors such as temperature and pH may influence the action of this compound.

Safety and Hazards

Inhalation or contact with 2H-Pyran-2-one may irritate or burn skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or asphyxiation . Runoff from fire control or dilution water may cause environmental contamination .

Future Directions

Recent advances in the green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives have been summarized, providing a valuable resource for researchers dedicated to advancing green chemistry practices . Another study investigated the potential molecular targets of 2H-Pyran-2-one in the phytopathogenic oomycetes P. litchii .

Biochemical Analysis

Biochemical Properties

2H-Pyran-2-one plays a significant role in biochemical reactions, particularly in the synthesis of natural products and pharmaceuticals. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, this compound can undergo photochemical reactions to produce ketene and bicyclic lactones . These reactions are catalyzed by enzymes such as cyclases and oxidoreductases, which help in the formation of the desired products. The interactions between this compound and these enzymes are typically non-covalent, involving hydrogen bonding and van der Waals forces.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, 6-pentyl-2H-pyran-2-one, a derivative of this compound, has been found to inhibit the growth and sporangial germination of certain fungi, causing severe cellular and intracellular destructions . This compound also affects root morphogenesis in plants by interacting with specific signaling pathways . These effects highlight the potential of this compound and its derivatives in modulating cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to participate in cycloaddition reactions, forming stable bicyclic lactones. These reactions are facilitated by the compound’s electrophilic nature at the C-2, C-4, and C-6 positions, which allows it to undergo nucleophilic attacks . Additionally, this compound can bind to LuxR-type receptors in bacteria, facilitating cell-cell communication . This binding interaction is crucial for the regulation of various cellular processes, including quorum sensing and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular functions, particularly in in vitro and in vivo studies. For example, its antifungal properties have been observed to persist over extended periods, making it a valuable compound for biocontrol applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as inhibiting fungal growth and promoting plant health . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its conversion into other compounds. For instance, it can undergo oxidative spirocyclization to form spirocyclic ketals, which are further hydrolyzed to produce highly substituted 2-tetralone

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help in the localization and accumulation of the compound in target cells, enhancing its biological effects . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability, which determine its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, this compound derivatives have been found to localize in the cytoplasm and nucleus, influencing gene expression and cellular metabolism . This localization is crucial for the compound’s biological activity and its potential therapeutic applications.

Comparison with Similar Compounds

Properties

IUPAC Name

pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2/c6-5-3-1-2-4-7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSJGADGUYYRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198441
Record name 2H-Pyran-2-one
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Molecular Weight

96.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-31-4
Record name 2H-Pyran-2-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-2-one
Source ChemIDplus
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Record name 2H-Pyran-2-one
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Record name 2H-pyran-2-one
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Record name 2H-PYRAN-2-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2H-Pyran-2-one?

A1: The molecular formula of this compound is C5H4O2, and its molecular weight is 96.08 g/mol.

Q2: How can 2H-pyran-2-ones be characterized spectroscopically?

A2: 2H-pyran-2-ones are typically characterized using a combination of spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: Identifies functional groups, such as the carbonyl group (C=O) which shows a strong absorption band. [, , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and connectivity of atoms within the molecule. Both 1H NMR and 13C NMR are commonly employed. [, , , , ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. [, , , ]

Q3: What are some key aspects of this compound reactivity?

A3: 2H-pyran-2-ones display diverse reactivity due to their unique electronic structure. Key aspects include:

  • Diels-Alder Reactions: They can act as both dienes and dienophiles in Diels-Alder reactions, offering versatile routes to complex cyclic structures. [, , ]
  • Nucleophilic Attack: The carbonyl carbon (C=O) is susceptible to nucleophilic attack, leading to ring-opening or ring-transformation reactions. [, , , ]
  • Electrophilic Substitution: The electron-rich pyrone ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. [, ]

Q4: What are some common synthetic approaches for 2H-Pyran-2-ones?

A4: Numerous synthetic routes to 2H-pyran-2-ones have been developed. Some key methods include:

  • Cyclization of Diketo Acids: β,δ-diketo carboxylic acids can undergo cyclodehydration to yield 2H-pyran-2-ones. []
  • Acylation of Trimethylsilyl Enol Ethers: Reaction of trimethylsilyl enol ethers with malonyl dichloride provides access to 6-substituted 2H-pyran-2-ones. []
  • Gold-Catalyzed Coupling Reactions: Terminal alkynes can be coupled with propiolic acid using gold catalysis to afford 2H-pyran-2-ones. []
  • Ring Transformation Reactions: 2H-pyran-2-ones can be transformed into other heterocyclic systems, such as benzocyclobutanes or 2-aminopyridines, through ring-opening and subsequent cyclization reactions. [, , ]

Q5: What are some notable applications of 2H-pyran-2-ones?

A5: 2H-pyran-2-ones find applications in various fields:

  • Organic Synthesis: They are valuable intermediates in the synthesis of natural products and other complex molecules. [, , , , , ]
  • Medicinal Chemistry: Numerous this compound derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and enzyme inhibitory properties, making them attractive targets for drug discovery. [, , , , , ]
  • Materials Science: Some 2H-pyran-2-ones possess interesting photophysical properties, making them potential candidates for materials applications. [, ]

Q6: What types of biological activities have been reported for 2H-pyran-2-ones?

A6: this compound derivatives have demonstrated diverse biological activities, including:

  • Antifungal activity: Compounds like 4-methyl-6-alkyl-2H-pyran-2-ones exhibit promising antifungal activity against various plant pathogens. []
  • Antileukemic activity: Certain α-pyrone derivatives isolated from the fungus Alternaria phragmospora have shown antileukemic activities. []
  • HIV protease inhibition: 4-hydroxy-5,6-dihydropyrone analogs have been explored as potent inhibitors of HIV protease. []
  • Antimicrobial and cytotoxic activity: Pectinolides A-C, 5,6-dihydro-α-pyrones isolated from Hyptis pectinata, have shown both antimicrobial and cytotoxic activity. []

Q7: How do structural modifications of 2H-pyran-2-ones influence their biological activities?

A7: Structure-Activity Relationship (SAR) studies have revealed that the biological activity of 2H-pyran-2-ones is sensitive to substitutions on the pyrone ring.

  • Position of Substitution: The position of substituents on the pyrone core significantly influences the potency and selectivity towards specific biological targets. [, , ]
  • Nature of Substituents: Introducing various functional groups, such as alkyl, aryl, halogen, or heterocyclic moieties, at different positions of the pyrone ring can modulate the activity and potency. [, , ]
  • Stereochemistry: For chiral 2H-pyran-2-ones, the absolute configuration significantly influences their interaction with biological targets and, consequently, their activity. [, ]

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